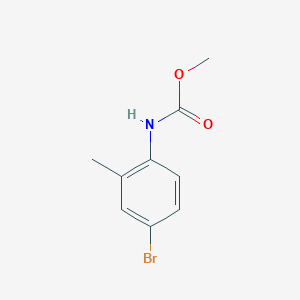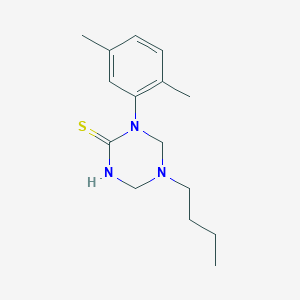![molecular formula C16H11ClN2O2S B4820413 2-{[5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE](/img/structure/B4820413.png)
2-{[5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE
Vue d'ensemble
Description
2-{[5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE is a chemical compound known for its diverse biological activities. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and one oxygen atom.
Méthodes De Préparation
The synthesis of 2-{[5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form 2-chlorophenyl-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a base such as sodium ethoxide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{[5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but its activity is likely due to the presence of the oxadiazole ring and the chlorophenyl group .
Comparaison Avec Des Composés Similaires
Similar compounds include other 1,3,4-oxadiazole derivatives, such as:
- 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole
- 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone
- 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of 2-{[5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE lies in its specific substitution pattern and the presence of the oxadiazole ring, which contributes to its diverse biological activities .
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-9-5-4-8-12(13)15-18-19-16(21-15)22-10-14(20)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVWWFMEXAOUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4820334.png)
![ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4820342.png)
![(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4820346.png)


![2-methoxy-5-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4820355.png)
![4-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4820375.png)
![4-(1,2-benzisothiazol-3-yl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4820381.png)


![(5E)-5-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820397.png)
![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B4820406.png)
![(3aR,7aS)-2-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4820418.png)
![2-cyano-N-(3,4-dimethylphenyl)-3-{2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4820428.png)
